Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two fluorine atoms attached to the central carbon atom. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate typically involves the reaction of ethyl glyoxylate with aniline derivatives. One efficient method reported involves the use of bismuth salts as catalysts. The reaction proceeds under mild conditions, with water as the only byproduct, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction conditions can be optimized to achieve high yields and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-aminophenyl)-2,2-difluoroacetate
- Ethyl 2-(4-amino-3-chlorophenyl)-2,2-difluoroacetate
- Ethyl 2-(4-amino-3-methylphenyl)-2,2-dichloroacetate
Uniqueness
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is unique due to the presence of both the amino and difluoro groups, which confer distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-3-16-10(15)11(12,13)8-4-5-9(14)7(2)6-8/h4-6H,3,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZUSPHUSPLLEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)N)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.